molecular formula C13H22N2O4S2 B145175 Bis(cyclohexylsulfonyl)diazomethane CAS No. 138529-81-4

Bis(cyclohexylsulfonyl)diazomethane

Cat. No. B145175
M. Wt: 334.5 g/mol
InChI Key: GLGXSTXZLFQYKJ-UHFFFAOYSA-N
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Description

Bis(cyclohexylsulfonyl)diazomethane (BCSD) is a diazomethane reagent that is widely used in organic synthesis. It is a highly reactive and versatile reagent that can undergo a wide range of reactions, including cyclopropanation, carbene insertion, and C-H insertion.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Bis(cyclohexylsulfonyl)diazomethane has been explored for its reactivity in various chemical reactions. It's notably involved in cyclo-addition reactions with α,β-unsaturated sulfones, leading to the formation of 1- or 2-pyrazolines and substituted pyrazoles, depending on the reaction conditions. This indicates its role in complex chemical synthesis processes (Helder et al., 1973).

Cyclopropanation Studies

  • The compound has been used in studies aiming at the development of enantioselective diazomethane-based cyclopropanation reagents. In this context, bis(cyclohexylsulfonyl)diazomethane is involved in the cyclopropanation of various electron-deficient olefins, although challenges in achieving enantioselectivity have been documented (Denmark et al., 1997).

Pharmaceutical Research

  • In the pharmaceutical domain, bis(cyclohexylsulfonyl)diazomethane is integral to synthesizing a new class of bis(heterocycles), which has been investigated for antimicrobial activity. This implies its utility in drug development and testing (Padmavathi et al., 2011).

Photochemistry and Material Science

  • The photochemistry of bis(sulfonyl)diazomethanes, a category that includes bis(cyclohexylsulfonyl)diazomethane, has been a subject of study, particularly for their application as photoacid generators in photoresists for deep UV lithography. This aspect of research shows its relevance in material science and engineering, especially concerning the development of photolithographic processes (Sander et al., 2001).

properties

IUPAC Name

[cyclohexylsulfonyl(diazo)methyl]sulfonylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4S2/c14-15-13(20(16,17)11-7-3-1-4-8-11)21(18,19)12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGXSTXZLFQYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453623
Record name BIS(CYCLOHEXYLSULFONYL)DIAZOMETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(cyclohexylsulfonyl)diazomethane

CAS RN

138529-81-4
Record name BIS(CYCLOHEXYLSULFONYL)DIAZOMETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(cyclohexylsulfonyl)diazomethane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
T Sasaki, N Shirota, Y Takebe… - Advances in Resist …, 2006 - spiedigitallibrary.org
We earlier developed new monocyclic fluoropolymers (FUGU) for F 2 resist materials. But, it is necessary for FUGU to improve of their characteristics, especially the dry-etching …
Number of citations: 4 www.spiedigitallibrary.org
A Sekiguchi, Y Kono, Y Sensu - Journal of Photopolymer science …, 2003 - jstage.jst.go.jp
An existing FT-IR spectrometer system incorporating a bake plate for in situ observation of protection group removal reactions (de-protection reactions) of chemically amplified resists is …
Number of citations: 14 www.jstage.jst.go.jp
T Inui, E Sato, A Matsumoto - ACS Applied Materials & Interfaces, 2012 - ACS Publications
We have demonstrated the validity of a new type of pressure-sensitive adhesion system using block copolymers containing a poly(2-ethylhexyl acrylate) (P2EHA) segment as the low …
Number of citations: 65 pubs.acs.org
T Sasaki, N Shirota, SZ Wang, Y Takebe… - Journal of …, 2006 - jstage.jst.go.jp
We earlier developed new monocyclic fluoropolymers (FUGU) for F 2 resist materials. But, it is necessary for FUGU to be improved in their characteristics, especially in the dry-etching …
Number of citations: 1 www.jstage.jst.go.jp
H Yamato, T Asakura, A Matsumoto… - Advances in Resist …, 2002 - spiedigitallibrary.org
Recently we have developed new class of non-ionic oxime sulfonate PAG. The compounds generate various kinds of sulfonic acids, such as n-propane, n-octane, camphor and p-…
Number of citations: 21 www.spiedigitallibrary.org
W Sander, A Strehl, M Winkler - European Journal of Organic …, 2001 - Wiley Online Library
The photochemistry of a series of bis(sulfonyl)diazomethanes was investigated in solution and in low temperature matrices. These diazo compounds are of interest as photoacid …
朝倉敏景 - 2014 - eprints.lib.hokudai.ac.jp
CA resist technology is predominantly driven by the demand for ultra-high resolution required for advanced memory chips and microprocessors. DUV exposure and specifically …
Number of citations: 4 eprints.lib.hokudai.ac.jp
T Asakura, H Yamato, A Matsumoto… - Advances in Resist …, 2001 - spiedigitallibrary.org
A new class of compounds, (5-alkylsulfonyloxyimino-5H-thiophen-2-ylidene)-2-methylphen yl-acetonitriles, characterized as non-ionic and halogen-free photoacid generators (PAG's) …
Number of citations: 10 www.spiedigitallibrary.org
T UENO, T TAISA, S MAYAMA - jpo.go.jp
The case of appeal against the examiner's decision of refusal of Japanese Patent Application No. 2012-554984, entitled" ANTIREFLECTIVE HARDMASK COMPOSITION AND A …
Number of citations: 0 www.jpo.go.jp
中村賢市郎 - 日本写真学会誌, 2003 - jstage.jst.go.jp
リソグラフィーに利用されるレジストには感度, 解像力, 対エッチング性, 透明性など多くのレジスト特性が要求される. ナフトキノンジアジド型レジストは, 特に優れた対エッチング性のために UV レジスト…
Number of citations: 5 www.jstage.jst.go.jp

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